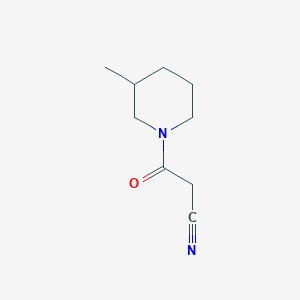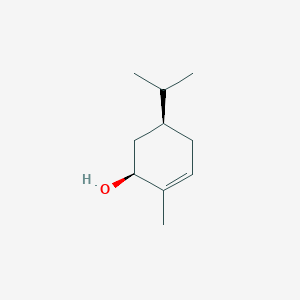
N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-methyl-3-oxopiperazine with N-methyl-2-chloroacetamide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction products may include secondary or tertiary amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide is similar to other piperazine derivatives, such as N-methylpiperazine and 2-methylpiperazine. it is unique in its specific structural features, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the piperazine ring and the acetamide moiety contribute to its distinct properties.
Comparison with Similar Compounds
N-methylpiperazine
2-methylpiperazine
4-methylpiperazine
Piperazine
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-9-7(12)5-6-8(13)11(2)4-3-10-6/h6,10H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
JVKMUUCQFUOROV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1C(=O)N(CCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


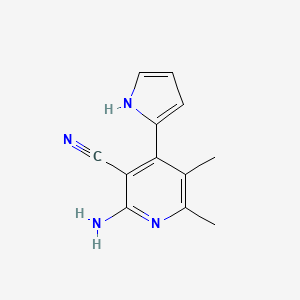
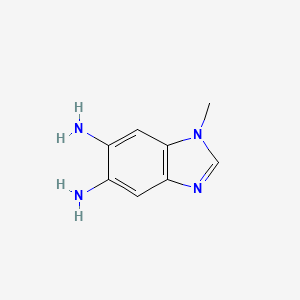

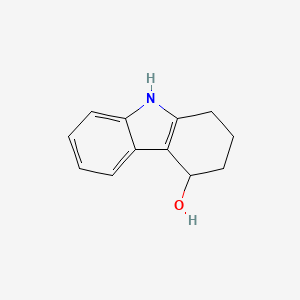
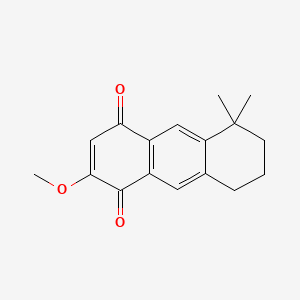
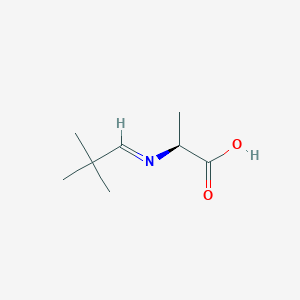

![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid](/img/structure/B15349829.png)

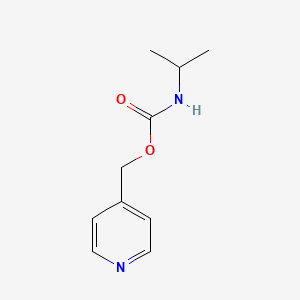
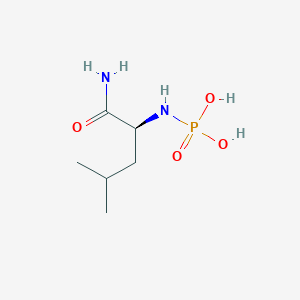
![N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide](/img/structure/B15349838.png)
